

# Application Note: Quantitative Analysis of (Z)-Metominostrobin in Agricultural Samples

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-Metominostrobin

Cat. No.: B154188

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## Introduction

**(Z)-Metominostrobin** is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops such as rice, fruits, and vegetables. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for **(Z)-Metominostrobin** in various agricultural commodities to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring compliance with these MRLs and for conducting environmental fate and risk assessment studies. This application note provides a detailed protocol for the quantitative analysis of **(Z)-Metominostrobin** in agricultural samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

## Principle

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food and agricultural matrices.<sup>[1][2][3][4]</sup> The procedure involves an initial extraction with acetonitrile followed by a salting-out step to partition the pesticides into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of **(Z)-Metominostrobin**.

## Experimental Protocols

## Materials and Reagents

- **(Z)-Metominostrobin** analytical standard (purity >98%)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
- 0.22 µm syringe filters

## Equipment

- High-speed blender or homogenizer
- Centrifuge capable of 4000 rpm
- Vortex mixer
- Analytical balance
- Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

- C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m)

## Sample Preparation: QuEChERS Protocol

- Homogenization: Weigh 10 g of a representative homogenized agricultural sample (e.g., rice, chopped fruits, or vegetables) into a 50 mL centrifuge tube. For dry samples like rice, add 10 mL of ultrapure water and allow to soak for 30 minutes.
- Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.
- Salting-Out: Add a QuEChERS salt packet containing 4 g  $\text{MgSO}_4$ , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg  $\text{MgSO}_4$ , 50 mg PSA, and 50 mg C18. For highly pigmented samples, 7.5 mg of GCB can be added.
- Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.
- Final Extract: Take an aliquot of the supernatant, filter through a 0.22  $\mu$ m syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)

## Method Validation Parameters

A study for the simultaneous determination of seven strobilurin fungicides, including **(Z)-Metominostrobin**, in Chinese herbs using a similar extraction and LC-MS/MS technique reported the following validation data.[\[5\]](#)

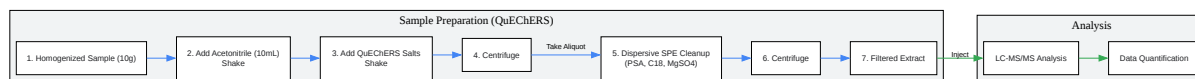
Parameter	(Z)-Metominostrobin
Limit of Quantification (LOQ)	10 µg/kg
Recovery	60.4% - 110%
Relative Standard Deviation (RSD)	1.2% - 17%

## Data Presentation

The following table summarizes typical MRM transitions for **(Z)-Metominostrobin**. The most intense transition is generally used for quantification, while the second is used for confirmation.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
(Z)-Metominostrobin	285.1	182.1	167.1

## Visualizations



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Caption: Experimental workflow for **(Z)-Metominostrobin** analysis.

## Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis provides a robust and sensitive protocol for the quantitative determination of **(Z)-Metominostrobin** in a variety of agricultural samples. The method is characterized by its simplicity, high throughput, and the ability to achieve low detection limits, making it suitable for routine monitoring and regulatory compliance testing.

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Email: [info@benchchem.com](mailto:info@benchchem.com)